2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-KIN-193, also known as racemate AZD 6482, is a potent and selective inhibitor of the phosphoinositide 3-kinase beta isoform (p110β). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. The phosphoinositide 3-kinase pathway is crucial for various cellular functions, including metabolism, cell growth, and survival. Aberrant activation of this pathway is commonly observed in many cancers, making it a valuable target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: rac-KIN-193 is synthesized as the racemate of AZD 6482. The synthesis involves the preparation of a potent and selective p110β inhibitor with an inhibitory concentration (IC50) of 0.69 nanomolar. The compound is typically prepared in a solid form, which is white to light yellow in color. The molecular formula of rac-KIN-193 is C22H24N4O4, and its molecular weight is 408.45 grams per mole .
Industrial Production Methods: For industrial production, rac-KIN-193 is synthesized in bulk quantities and is available in various forms, including solid and solution. The compound is dissolved in dimethyl sulfoxide (DMSO) for in vitro applications, with a solubility of 33.33 milligrams per milliliter. The storage conditions for the compound include -20°C for up to three years in powder form and -80°C for up to six months in solution form .
Chemical Reactions Analysis
Types of Reactions: rac-KIN-193 primarily undergoes inhibition reactions, specifically targeting the p110β isoform of phosphoinositide 3-kinase. This inhibition is crucial for blocking the AKT signaling pathway, which is often activated in cancer cells with phosphatase and tensin homolog (PTEN) loss .
Common Reagents and Conditions: The compound is used in various biochemical assays to study its inhibitory effects on the p110β isoform. Common reagents include DMSO for solubilizing the compound and various cell lines for in vitro studies. The typical concentration used in these assays is 1 micromolar .
Major Products Formed: The primary outcome of rac-KIN-193’s inhibitory action is the blockade of the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. This effect is particularly pronounced in PTEN-deficient tumors .
Scientific Research Applications
rac-KIN-193 has been extensively studied for its potential applications in cancer research. It has shown significant efficacy in inhibiting tumor growth in various cancer models, including pancreatic ductal adenocarcinoma and nasopharyngeal carcinoma. The compound’s ability to selectively target the p110β isoform makes it a valuable tool for studying the phosphoinositide 3-kinase pathway and its role in cancer progression .
In addition to its applications in cancer research, rac-KIN-193 is also used in studies investigating the genetic and transcriptomic signatures associated with phosphoinositide 3-kinase pathway activation. These studies aim to develop precise therapeutic interventions targeting this pathway .
Mechanism of Action
rac-KIN-193 exerts its effects by selectively inhibiting the p110β isoform of phosphoinositide 3-kinase. This inhibition blocks the AKT signaling pathway, which is crucial for cell growth and survival. The compound’s selectivity for p110β is particularly beneficial in PTEN-deficient tumors, where the loss of PTEN leads to increased phosphoinositide 3-kinase activity .
The molecular targets of rac-KIN-193 include the p110β isoform and the downstream AKT signaling pathway. By blocking these targets, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
rac-KIN-193 is unique in its selectivity for the p110β isoform of phosphoinositide 3-kinase. Other similar compounds include AZD 6482, which is the non-racemate form of rac-KIN-193, and PIK-75, a classical p110α inhibitor. While PIK-75 targets the p110α isoform, rac-KIN-193’s selectivity for p110β makes it particularly effective in PTEN-deficient tumors .
Similar compounds include:
- AZD 6482
- PIK-75
- Other p110β inhibitors
rac-KIN-193’s unique selectivity for p110β and its efficacy in PTEN-deficient tumors highlight its potential as a valuable therapeutic agent in cancer treatment .
Properties
IUPAC Name |
2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTDIKMSKMREGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.